molecular formula C12H11N3O3 B2658470 (2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid CAS No. 1030553-73-1

(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid

Cat. No.: B2658470
CAS No.: 1030553-73-1
M. Wt: 245.238
InChI Key: ULHXWJCMBYFRPF-UHFFFAOYSA-N
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Description

The compound "(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid" features a fused tetracyclic core comprising a pyrimidine ring condensed with a benzimidazole moiety. The 2-oxo group at position 2 and the acetic acid substituent at position 3 are critical to its chemical and pharmacological properties. Its synthesis typically involves cyclization reactions of Schiff bases with active methylene compounds, as seen in related derivatives . The acetic acid group enhances polarity, influencing solubility and biological interactions such as hydrogen bonding or ionic interactions with target receptors .

Properties

IUPAC Name

2-(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c16-10(17)5-7-6-15-9-4-2-1-3-8(9)13-12(15)14-11(7)18/h1-4,7H,5-6H2,(H,16,17)(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHXWJCMBYFRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=NC3=CC=CC=C3N21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid can be achieved through several methods. One common approach involves the condensation of 2-carbomethoxyaminobenzimidazole with acrylic, methacrylic, crotonic, or cinnamic acids at temperatures ranging from 140°C to 200°C . This one-step method yields the desired product along with its derivatives, such as 3-methyl, 4-methyl, 4,4-dimethyl, and 4-phenyl derivatives.

Another green synthesis approach involves the oxidative functionalization of methyl arenes or benzyl derivatives via in situ generated urea. This method uses eco-friendly lactic acid as a catalyst and operates under solvent-free conditions, making it an environmentally benign process .

Industrial Production Methods

Industrial production of (2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The green synthesis approach is particularly attractive for industrial applications due to its cost-effectiveness and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under mild conditions, can oxidize the compound to form various oxidized derivatives.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents can reduce the compound to its corresponding reduced forms.

    Substitution: Nucleophiles such as amines, thiols, or halides can react with the compound under basic or acidic conditions to yield substituted products.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

    Medicine: Its pharmacological properties are being explored for the treatment of various diseases, including infections and cancer.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways essential for the survival and proliferation of cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

Compound Name / ID Core Structure Substituents Key Properties
(Target Compound) Pyrimido[1,2-a]benzimidazole - 2-Oxo
- Acetic acid at C3
High polarity due to COOH; potential for ionic interactions
{[(4-Cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-3-yl)methyl]thio}acetic acid (sc-349361) Pyrido[1,2-a]benzimidazole - Thioacetic acid
- 4-Cyano
- 1-Oxo
Thioether linkage increases nucleophilicity; cyano group enhances electron-withdrawing effects
Ethyl 2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxylate (Y021-0573) Pyrimido[1,2-a]benzimidazole - 2-Oxo
- Ethyl ester at C4
Ester group reduces polarity; may act as a prodrug
2-Phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-4-one Pyrimido[1,2-a]benzimidazole - Phenyl at C2
- 4-Oxo
Aromatic substituent increases lipophilicity; 4-oxo group may stabilize tautomeric forms
3,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole Pyrimido[1,2-a]benzimidazole - Diethyl at C3
- 2,4-Dioxo
Bulkier alkyl groups reduce solubility; dual oxo groups enhance hydrogen-bonding capacity

Pharmacological Activity

  • Target Compound : Demonstrated antioxidant activity in studies of amides derived from tetrahydropyrimido-benzimidazolyl-acetic acids . The acetic acid group may enhance radical scavenging via carboxylate interactions.
  • CRF1 Receptor Antagonists : Derivatives like 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazoles without the acetic acid substituent show potent CRF1 receptor antagonism, suggesting the acetic acid moiety may redirect biological targets .

Physicochemical Properties

  • Solubility : The target compound’s acetic acid group confers higher aqueous solubility compared to ethyl esters (e.g., Y021-0573) or aryl-substituted analogs (e.g., 2-phenyl derivatives) .
  • Spectroscopic Features: IR: Strong absorption at ~1700 cm⁻¹ (COOH) distinguishes it from esters (~1740 cm⁻¹) or amides (~1650 cm⁻¹) . NMR: Protons adjacent to the acetic acid group (δ = 5.16–5.63 ppm) differ from those near electron-withdrawing groups like cyano (δ > 7 ppm) .

Biological Activity

The compound (2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid is a member of the benzimidazole and pyrimidine family of compounds. These structures are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.

Structural Overview

The structure of (2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid can be represented as follows:

C13H11N5O3\text{C}_{13}\text{H}_{11}\text{N}_5\text{O}_3

This compound features a fused ring system that combines elements from both benzimidazole and pyrimidine, which contributes to its potential biological activities.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzimidazole and pyrimidine can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.2Apoptosis
Compound BMCF-77.8Cell Cycle Arrest
(Target Compound)PC-3TBDTBD

Note: TBD indicates that further studies are needed to determine specific values.

Antimicrobial Properties

The antimicrobial potential of compounds similar to (2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid has been documented in various studies. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Compound NameBacteria TestedMIC (µg/mL)Activity
Compound CE. coli32Moderate
Compound DS. aureus16Strong
(Target Compound)Pseudomonas aeruginosaTBDTBD

Anti-inflammatory Effects

In addition to their anticancer and antimicrobial properties, several studies have suggested that benzimidazole derivatives may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Study 1: Antitumor Efficacy in Animal Models

A recent study evaluated the antitumor efficacy of a benzimidazole derivative in an animal model of breast cancer. The results indicated a significant reduction in tumor size compared to the control group. The compound was administered at varying doses over four weeks.

Case Study 2: In vitro Antimicrobial Screening

Another investigation focused on the antimicrobial activity of several benzimidazole derivatives against clinical isolates. The study found that certain compounds displayed potent activity against resistant strains of bacteria.

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